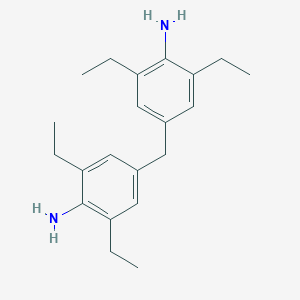

4,4'-Methylenebis(2,6-diethylaniline)

描述

Significance in Polymer Science and Engineering Applications

MDEA is widely utilized as a curing agent for epoxy resins and as a chain extender for polyurethanes. evitachem.comontosight.aialibaba.com In these roles, it facilitates the cross-linking of polymer chains, a process that transforms liquid resins into solid, durable materials with enhanced properties. chemimpex.com The incorporation of MDEA into polymer matrices leads to materials with superior thermal resistance, mechanical strength, and chemical resistance. chemimpex.com

The steric hindrance provided by the ethyl groups in the ortho positions to the amine groups modulates the reactivity of the diamine. iucr.orgnih.gov This controlled reactivity is advantageous in many industrial processes, allowing for a longer processing window before the material solidifies. The resulting polymers find extensive use in demanding engineering applications, including the automotive, aerospace, and construction industries, where robust and reliable materials are essential. chemimpex.com MDEA is a key component in the formulation of coatings, adhesives, elastomers, and composite materials. ontosight.aichemimpex.comchemyr.com

| Property | Value |

| Molecular Formula | C21H30N2 |

| Molecular Weight | 310.48 g/mol |

| Appearance | Off-white powder or granules |

| Melting Point | 87-89 °C |

| Purity | ≥99.0% |

Research Context and Historical Evolution of Aromatic Diamines in Material Synthesis

Aromatic diamines have a long history as essential components in polymer chemistry, particularly since the mid-20th century with the rise of high-performance polymers like polyimides and epoxy resins. Initially, simpler aromatic diamines such as 4,4'-methylenedianiline (B154101) (MDA) were widely used. However, concerns over their reactivity and potential health effects spurred research into modified structures.

The development of substituted aromatic diamines like MDEA represents a significant advancement in this field. By introducing bulky alkyl groups, such as the ethyl groups in MDEA, researchers were able to fine-tune the reactivity and processing characteristics of these compounds. This strategic molecular design also led to improvements in the physical properties of the final polymers, such as increased glass transition temperatures and enhanced toughness. The evolution of aromatic diamines continues to be driven by the need for materials with ever-increasing performance capabilities for advanced technological applications. Aromatic diamines are widely utilized as hardeners for a variety of resins, including polyurethanes, epoxy resins, cyanate (B1221674) esters, and phthalonitriles. iucr.orgnih.goviucr.orgiucr.org

Scope of Current Academic Investigations into 4,4'-Methylenebis(2,6-diethylaniline) Systems

Current academic research on MDEA is focused on several key areas. One major area of investigation is the development of new polymer systems with tailored properties by using MDEA in combination with novel epoxy resins and isocyanates. Researchers are exploring how the structure of MDEA influences the morphology and performance of these polymers at the molecular level.

Another significant research thrust is the study of the kinetics and mechanisms of the curing reactions involving MDEA. iucr.org Understanding the reactivity of MDEA in comparison to other aromatic diamines, such as 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA), is crucial for optimizing processing conditions and achieving desired material properties. iucr.orgnih.gov For instance, in reactions with isocyanates, the order of reactivity has been shown to be MDA > MDEA > MCDEA. iucr.orgnih.gov

Furthermore, there is ongoing research into the synthesis of MDEA itself, with a focus on developing more efficient and environmentally friendly synthetic routes. iucr.org The synthesis typically involves the acid-catalyzed condensation of 2,6-diethylaniline (B152787) with formaldehyde (B43269). evitachem.comiucr.org Detailed structural analysis, including single-crystal X-ray diffraction, is being employed to better understand the molecular geometry and intermolecular interactions of MDEA, which in turn provides insights into its reactivity and the properties of the polymers it forms. iucr.orgresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

4-[(4-amino-3,5-diethylphenyl)methyl]-2,6-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2/c1-5-16-10-14(11-17(6-2)20(16)22)9-15-12-18(7-3)21(23)19(8-4)13-15/h10-13H,5-9,22-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIVYGKSHSJHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)CC)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048191 | |

| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Light brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13680-35-8 | |

| Record name | 4,4′-Methylenebis[2,6-diethylaniline] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13680-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-methylenebis(2,6-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013680358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(2,6-diethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[2,6-diethylaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Methylenebis 2,6 Diethylaniline

Condensation Reactions of 2,6-Diethylaniline (B152787) and Formaldehyde (B43269)

The most established method for synthesizing 4,4'-Methylenebis(2,6-diethylaniline) involves the condensation reaction between 2,6-diethylaniline and formaldehyde. nih.govgoogle.com In this reaction, two molecules of the aniline (B41778) are linked together by a methylene (B1212753) bridge derived from formaldehyde.

The reaction is typically performed in an aqueous medium under acidic conditions, with hydrochloric acid (HCl) serving as the catalyst. nih.gov The process involves heating a mixture of 2,6-diethylaniline, a formaldehyde source such as paraformaldehyde or formalin (an aqueous solution of formaldehyde), and hydrochloric acid. nih.govgoogle.com One documented lab-scale synthesis specifies heating the reactants to 353 K (80 °C) for 3 hours in an oil bath under an inert argon atmosphere to achieve a high yield. nih.gov After the reaction is complete, the mixture is cooled, and the product is precipitated by neutralizing the acid with a base, such as sodium hydroxide. nih.gov

Optimizing reaction parameters is crucial for maximizing both the yield and purity of the final product. Factors such as temperature, reaction time, and reactant ratios are key variables. A specific laboratory procedure using a 2:1 molar ratio of 2,6-diethylaniline to formaldehyde (from paraformaldehyde) with hydrochloric acid as a catalyst at 80 °C for 3 hours reported a high yield of 94%. nih.gov

Industrial methodologies, as described in patent literature for similar processes, explore a broader range of conditions to balance efficiency and cost. google.com For instance, the temperature for the condensation step can range from 50 °C to 100 °C, with reaction times between 2 and 6 hours. google.com The concentration of the formaldehyde source and the acid catalyst are also adjusted to control the reaction rate and minimize the formation of by-products.

Table 1: Comparison of Reaction Parameters for Formaldehyde Condensation

| Parameter | Laboratory Synthesis nih.gov | Industrial Process Range google.com |

| Aniline Source | 2,6-Diethylaniline | 2,6-Diethylaniline |

| Formaldehyde Source | Paraformaldehyde | Formalin (Formaldehyde Solution) |

| Catalyst | Hydrochloric Acid (36%) | Hydrochloric Acid |

| Temperature | 80 °C (353 K) | 50 - 100 °C |

| Reaction Time | 3 hours | 2 - 6 hours |

| Reported Yield | 94% | High yield and purity targeted |

While specific continuous flow processes for 4,4'-Methylenebis(2,6-diethylaniline) are not extensively detailed in the provided literature, this approach is highly relevant for the industrial production of its parent compound, methylenedianiline (MDA), and related structures. researchgate.netgoogle.com Continuous manufacturing offers significant advantages over batch processing, including superior heat transfer, enhanced safety, and greater process control. mdpi.com

For analogous compounds, such as 3,3′-dichloro-4,4′-diaminodiphenyl methane (B114726) (MOCA), fixed-bed continuous flow reactors have been successfully investigated. researchgate.net In such systems, the reactants are passed through a heated tube packed with a catalyst. This method allows for steady production and minimizes catalyst deactivation. researchgate.net A major focus of industrial research is the replacement of corrosive liquid acids like HCl with solid acid catalysts, such as zeolites, which are more suitable for continuous flow systems and reduce problematic waste streams. researchgate.net The use of continuous flow reactors is a key strategy for making the production of diaminodiphenylmethanes more efficient and environmentally friendly. researchgate.netresearchgate.net

Advanced Synthetic Routes and Novel Precursor Utilization

An alternative synthetic route for preparing 4,4'-Methylenebis(2,6-diethylaniline) avoids the use of formaldehyde altogether. This process utilizes dimethylsulfoxide (DMSO) as the source for the methylene bridge. google.com

In this method, 2,6-diethylaniline is first converted to its hydrochloride salt. The aniline hydrochloride is then heated in a solvent, such as diethyl carbonate, to approximately 125 °C. DMSO is added gradually to the heated mixture. google.com The reaction proceeds to completion, with one study noting the full conversion of the starting material after 90 minutes at this temperature. google.com This route offers a different precursor chemistry for forming the methylene linkage between the aniline rings.

Table 2: Comparison of Synthetic Routes

| Feature | Formaldehyde Condensation nih.gov | Dimethylsulfoxide (DMSO) Route google.com |

| Methylene Source | Formaldehyde (or Paraformaldehyde) | Dimethylsulfoxide (DMSO) |

| Aniline Form | Free base | Hydrochloride salt |

| Typical Temperature | 80 - 100 °C | ~125 °C |

| Catalyst | Hydrochloric Acid | Hydrogen Chloride (from aniline salt) |

| Reaction Time | 2 - 6 hours | ~1.5 - 2.5 hours |

Purification and Crystallization Techniques for High Purity Product

Following synthesis, the crude 4,4'-Methylenebis(2,6-diethylaniline) product requires purification to achieve the high purity necessary for its applications. The initial step after synthesis is typically filtering the precipitated solid product from the reaction mixture and drying it. nih.gov

For further purification, recrystallization from a suitable solvent is employed. Solvents such as ethanol (B145695) and toluene (B28343) have been used for this purpose. google.com The process may also include a decolorization step, where the crude product is dissolved in a solvent and treated with activated carbon to remove colored impurities before crystallization. google.com

To obtain a product of sufficient quality for single-crystal X-ray analysis, which is used to definitively determine the molecular structure, specific crystallization techniques are required. For 4,4'-Methylenebis(2,6-diethylaniline), single crystals have been successfully grown by dissolving the purified compound in a solvent mixture of dimethyl sulfoxide (B87167) (DMSO) and water (in an 80:20 volume ratio) and then applying a slow cooling process. nih.gov This procedure involves cooling the solution from 363 K (90 °C) to 303 K (30 °C) at a controlled rate of 5 K per hour, which facilitates the formation of large, well-ordered crystals. nih.gov

Structure Reactivity Relationships in Aromatic Diamines

Influence of Steric Hindrance from Ethyl Groups on Amine Nucleophilicity

The reactivity of aromatic diamines is primarily dictated by the nucleophilicity of the amine groups. nih.gov A key strategy for moderating this reactivity, particularly to achieve a longer gelation time in resin production, is the introduction of sterically bulky groups at the ortho position to the amine. nih.goviucr.org In 4,4'-Methylenebis(2,6-diethylaniline), the two ethyl groups on each aromatic ring provide significant steric hindrance around the nitrogen atoms. nih.gov This bulkiness physically obstructs the path of electrophiles attempting to react with the amine's lone pair of electrons, thereby reducing the rate of reaction. reddit.com This effect is clearly demonstrated when comparing its reactivity to less hindered analogues. For instance, in reactions with isocyanates, the reactivity follows the order: 4,4'-Methylenedianiline (B154101) (MDA) > 4,4'-Methylenebis(2,6-diethylaniline) > 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA). nih.goviucr.org The presence of the ortho-ethyl groups in 4,4'-Methylenebis(2,6-diethylaniline) significantly lowers its reaction rate compared to the unsubstituted MDA. researchgate.net

Electronic Effects of Substituents on Amine Reactivity in Polymerization

The nucleophilicity of an amine is also heavily influenced by the electronic environment of the aromatic ring. Substituents can either donate or withdraw electron density, which in turn increases or decreases the availability of the amine's lone pair for reaction. Alkyl groups, such as the ethyl substituents in 4,4'-Methylenebis(2,6-diethylaniline), are generally considered to be weakly electron-donating. This property would typically be expected to slightly increase the basicity and nucleophilicity of the amine groups.

Molecular Geometry and Conformation in Solution and Solid State

Single-crystal X-ray analysis reveals detailed information about the solid-state conformation of 4,4'-Methylenebis(2,6-diethylaniline). The molecule adopts a twisted conformation, with the dihedral angle between the two aromatic rings being a significant 64.13 (6)°. nih.govresearchgate.net The ethyl groups are observed to be nearly co-planar with their respective phenyl rings. nih.gov However, one of the ethyl groups in the reported crystal structure is disordered, indicating some conformational flexibility. iucr.org

In the crystal lattice, the molecules of 4,4'-Methylenebis(2,6-diethylaniline) are connected through a network of intermolecular interactions. These include N—H⋯N hydrogen bonds and C—H⋯π interactions, which assemble the molecules into a stable supramolecular structure. nih.govresearchgate.netresearchgate.net This precise structural arrangement in the solid state is crucial for understanding its physical properties and can influence its reactivity in solid-state or melt-phase polymerizations.

| Parameter | Value |

|---|---|

| Dihedral Angle (Aromatic Rings) | 64.13 (6)° |

| Ethyl Group Conformation | Nearly co-planar with phenyl rings |

| Key Intermolecular Interactions | N—H⋯N bonds, C—H⋯π interactions |

Comparative Analysis with Analogous Methylene-Bridged Diamines

4,4'-Methylenedianiline (MDA) is the parent compound of 4,4'-Methylenebis(2,6-diethylaniline), lacking the four ethyl substituents. This structural difference leads to a profound difference in reactivity. MDA is significantly more reactive than its diethyl-substituted counterpart due to the absence of steric hindrance around the amine groups. researchgate.net The high reactivity of MDA is evident in its faster reaction rates with epoxy resins and isocyanates. nih.goviucr.org The primary structural variation is the presence of the bulky ortho-ethyl groups in 4,4'-Methylenebis(2,6-diethylaniline), which effectively shields the amine functionalities and slows down polymerization reactions.

The introduction of chlorine atoms at the 3-position of the aromatic rings, creating 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA), allows for a direct study of how both steric and electronic effects can be combined to modify reactivity. The chlorine atom is electron-withdrawing, which decreases the nucleophilicity of the amine groups. nih.gov It also adds to the steric bulk already provided by the ethyl groups.

This dual influence results in MCDEA being even less reactive than 4,4'-Methylenebis(2,6-diethylaniline). nih.goviucr.org The reactivity order in reactions with isocyanates is MDA > 4,4'-Methylenebis(2,6-diethylaniline) > MCDEA. iucr.org Similarly, for epoxy monomers, the reactivity order is 4,4'-Methylenebis(2,6-diethylaniline) > 4,4'-diaminodiphenylsulfone (DDS) > MCDEA. nih.gov

The addition of chlorine also induces significant changes in the molecular geometry. In MCDEA, the steric hindrance from the chlorine atom forces the adjacent ethyl groups to rotate out of the plane of the phenyl ring. nih.goviucr.orgiucr.org Furthermore, the dihedral angle between the two aromatic rings is reduced to 39.59 (8)° in MCDEA, compared to 64.13 (6)° in 4,4'-Methylenebis(2,6-diethylaniline). nih.govresearchgate.net The crystal packing is also affected; while 4,4'-Methylenebis(2,6-diethylaniline) features both N—H⋯N and C—H⋯π interactions, MCDEA molecules are assembled solely through N—H⋯π interactions. nih.govresearchgate.netresearchgate.net

| Property | 4,4'-Methylenedianiline (MDA) | 4,4'-Methylenebis(2,6-diethylaniline) | 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) |

|---|---|---|---|

| Ortho-Substituents | -H | -CH₂CH₃ | -CH₂CH₃ |

| Meta-Substituents | -H | -H | -Cl |

| Relative Reactivity (Isocyanates) | Highest | Intermediate | Lowest |

| Dihedral Angle (Aromatic Rings) | Not specified | 64.13 (6)° | 39.59 (8)° |

| Dominant Substituent Effect | Electronic | Steric | Steric & Electronic (withdrawing) |

The principles of steric and electronic control can be extended to other alkyl-substituted analogues. The size, number, and position of alkyl groups on the aromatic rings can be varied to fine-tune the reactivity of the diamine. For instance, a related molecule with a methyl group in the meta position (instead of the chlorine in MCDEA) exhibits approximately the same reactivity as 4,4'-Methylenebis(2,6-diethylaniline). nih.goviucr.orgiucr.org This suggests that in this specific case, the electronic effect of a meta-methyl group is not substantial enough to significantly alter the reactivity, which remains dominated by the steric hindrance of the ortho-ethyl groups. Generally, increasing the size of the alkyl groups at the ortho position would be expected to further decrease the amine's nucleophilicity and reaction rate. researchgate.net Conversely, the placement of alkyl groups at the meta or para positions would have a less pronounced steric effect but would still contribute through their electronic-donating nature. nih.gov

Advanced Polymer Systems Utilizing 4,4 Methylenebis 2,6 Diethylaniline

High-Performance Epoxy Formulations and Their Applications

In epoxy formulations, 4,4'-Methylenebis(2,6-diethylaniline) acts as a hardener or curing agent, facilitating the cross-linking of epoxy resin molecules into a rigid, three-dimensional network. evitachem.comchemimpex.com This process transforms the liquid resin into a solid, infusible material with superior performance characteristics. google.com The resulting epoxy systems are utilized in demanding applications such as chemical-resistant coatings, adhesives, and composite materials. ontosight.aichemimpex.com

The incorporation of M-DEA as a curing agent significantly boosts the thermomechanical properties of epoxy resins. chemimpex.com The diethyl groups on the aniline (B41778) rings introduce steric hindrance, which influences the reactivity and ultimate structure of the polymer network, contributing to enhanced thermal stability and mechanical strength. Epoxy resins cured with M-DEA exhibit high glass transition temperatures (Tg), a key indicator of their ability to retain mechanical properties at elevated temperatures. specialchem.com For instance, when used with a standard Bisphenol A epoxy resin, a post-curing cycle can yield a Tg of 177°C. scribd.com In combination with Novolac epoxy resins, the Tg can reach as high as 200°C. specialchem.com This high thermal resistance makes these formulations suitable for applications subjected to significant heat. tri-iso.com

The robust cross-linked network formed during curing also leads to excellent mechanical properties. The structure facilitates dense crosslinking, resulting in materials with high strength and toughness. evitachem.com

Table 1: Thermal Properties of M-DEA Cured Epoxy Resins This table is interactive. Click on the headers to sort the data.

| Curing Agent | Epoxy Resin Type (EEW 180-190 g/eq) | Cure Cycle | Glass Transition Temperature (Tg) (°C) |

|---|---|---|---|

| Lonzacure™ M-DEA | Standard Epoxy | 4h@130°C + 4h@160°C + 4h@190°C | 177 |

| Lonzacure™ M-CDEA | Standard Epoxy | 4h@130°C + 4h@160°C + 4h@190°C | 191 |

Data sourced from Lonzacure™ Product Range Datasheet. scribd.com

The durability and adhesive properties of epoxy systems are fundamentally linked to the integrity of the cross-linked polymer matrix and its ability to interface with substrates. The unique structure of 4,4'-Methylenebis(2,6-diethylaniline) is instrumental in enhancing these characteristics. chemimpex.com The mechanism involves the formation of strong covalent bonds between the amine groups of the M-DEA molecule and the epoxide groups of the resin. evitachem.com

This reaction creates a densely cross-linked network, which is inherently strong and resistant to chemical attack and physical degradation. chemimpex.com The methylene (B1212753) bridge within the M-DEA molecule contributes to the formation of these robust cross-links, leading to polymers with improved strength and durability. Furthermore, the aromatic nature of the M-DEA backbone contributes to the rigidity and thermal stability of the cured material, while the ethyl groups can improve toughness compared to unsubstituted aromatic diamines. This combination results in materials that exhibit superior resistance to heat and chemicals, making them ideal for protective coatings and high-strength adhesives in the automotive and aerospace sectors. chemimpex.com

The processing characteristics of epoxy formulations, such as resin viscosity and curing kinetics, are critical for manufacturing applications. 4,4'-Methylenebis(2,6-diethylaniline) offers advantages over some traditional aromatic amine curing agents in this regard. The steric hindrance provided by the ortho-ethyl groups reduces the reactivity of the amine groups compared to unsubstituted amines like 4,4'-methylenedianiline (B154101) (MDA). nih.gov

This reduced reactivity translates into a longer pot life or gel time for the epoxy resin mixture, which is the workable time before the system becomes too viscous to process. google.com For example, at 150°C, an epoxy resin formulated with M-DEA has a gel time of 43 minutes, which is significantly longer than formulations with more reactive amines like Diethyltoluene Diamine (DETDA 80), which has a gel time of 13 minutes under the same conditions. scribd.com This extended working time allows for the production of larger batches and more complex composite parts. google.com While M-DEA is a solid with a melting point of 88-90°C, it readily dissolves in liquid epoxy resins at typical processing temperatures, allowing for homogenous blends. google.comsigmaaldrich.com The curing process requires elevated temperatures, typically in the range of 60-200°C, to achieve optimal cross-linking and final properties. google.com

Table 2: Curing Kinetics of Various Amine Hardeners This table is interactive. Click on the headers to sort the data.

| Curing Agent | Form | Gel Time at 150°C (min) |

|---|---|---|

| Lonzacure™ M-DEA | Solid | 43 |

| Lonzacure™ M-CDEA | Solid | 130 |

| Lonzacure™ M-MIPA | Solid | 38 |

| Lonzacure™ M-DIPA | Solid | 60 |

| Lonzacure™ DETDA 80 | Liquid | 13 |

Data sourced from Lonzacure™ Product Range Datasheet. scribd.com

Role in Elastomer Production and Vulcanization Enhancement

Beyond epoxy resins, 4,4'-Methylenebis(2,6-diethylaniline) plays a significant role in the production of high-performance elastomers, particularly polyurethanes. chemyr.comchemicalbook.com In these applications, it functions as a chain extender, reacting with isocyanate prepolymers to build molecular weight and form the final tough, elastic material. evitachem.com The use of M-DEA can improve the mechanical and dynamic properties of polyurethane products. chemyr.com

In the broader rubber industry, it is also noted for its function as a vulcanization accelerator. evitachem.comchemimpex.com Vulcanization is a chemical process that converts natural rubber and other synthetic rubbers into more durable materials by forming cross-links between individual polymer chains. As an accelerator, M-DEA can help to control the rate of this curing process, improving the efficiency of manufacturing and enhancing the final properties of the rubber product, such as durability and elasticity, which are crucial for components like tires and industrial parts. evitachem.comchemimpex.com

Development of Polyimide Membranes

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them ideal candidates for gas separation membranes. vt.eduresearchgate.net The properties of a polyimide membrane are heavily influenced by the chemical structure of its constituent diamine and dianhydride monomers. vt.edu 4,4'-Methylenebis(2,6-diethylaniline) can be used as a diamine monomer, or "lead compound," in the synthesis of polyimides. chemyr.com The specific structure of M-DEA, with its bulky ortho-diethyl substituents, has a profound impact on the polymer chain packing and the resulting membrane performance.

Gas transport through polymeric membranes is governed by a solution-diffusion mechanism, which is highly dependent on the "free volume" within the polymer matrix. researchgate.net Free volume refers to the microscopic voids or holes between polymer chains that are not occupied by the polymer itself. acs.org The size, distribution, and connectivity of these free volume elements dictate the permeability and selectivity of the membrane. acs.orgmdpi.com

The incorporation of bulky functional groups into the polymer backbone is a common strategy to disrupt efficient chain packing, thereby increasing the fractional free volume (FFV). acs.org The two ethyl groups on each aromatic ring of the 4,4'-Methylenebis(2,6-diethylaniline) monomer are sterically bulky. nih.gov When this diamine is used to create a polyimide, these bulky groups hinder the close packing of the polymer chains. This inefficient packing leads to the formation of a larger and more continuous free volume within the membrane matrix. acs.org

A larger free volume provides more sites for gas molecules to be absorbed into the membrane (sorption) and larger pathways for them to move through it (diffusion). acs.org This generally leads to higher gas permeability. mdpi.com Molecular simulations have shown that bulky groups contribute to a greater effective free volume, which promotes effective gas transport motions such as jumping and diffusion. acs.org Therefore, polyimide membranes synthesized with 4,4'-Methylenebis(2,6-diethylaniline) can be tailored for specific gas separation applications by leveraging the free volume morphology created by its unique chemical structure.

Structure-Property Correlations in Polyimide Membranes

The performance of polyimide membranes in gas separation applications is intrinsically linked to their chemical structure. The incorporation of specific monomers, such as M-DEA, can significantly influence the polymer chain packing, fractional free volume (FFV), and intermolecular interactions, thereby dictating the permeability and selectivity of the resulting membrane.

Table 1: Illustrative Gas Permeability Data for a High-Performance Polyimide Membrane

The following table presents representative data for a high-performance polyimide to illustrate the typical range of values observed in gas separation applications. Specific data for M-DEA based polyimides was not available in the reviewed literature.

| Gas | Permeability (Barrer) |

| CO₂ | 565 |

| CH₄ | 35.3 |

| O₂ | - |

| N₂ | - |

| Selectivity | |

| CO₂/CH₄ | 16 |

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg)

Integration into Novel Composite Materials

4,4'-Methylenebis(2,6-diethylaniline) is widely utilized as a curing agent and hardener for epoxy resins, which are the matrix materials in many advanced composite systems. osti.govevitachem.com Its role is to create a densely cross-linked polymer network, which significantly enhances the thermal and mechanical properties of the final composite material. chemimpex.com These enhanced properties make M-DEA-cured composites suitable for demanding applications in the aerospace, automotive, and construction industries. chemimpex.com

Reinforcement and Matrix Interactions in Advanced Composites

The performance of a fiber-reinforced composite is highly dependent on the quality of the interface between the reinforcing fibers (e.g., carbon or glass fibers) and the polymer matrix. A strong interfacial bond is crucial for efficient stress transfer from the matrix to the much stronger fibers, thereby maximizing the mechanical properties of the composite.

The chemical structure of M-DEA facilitates strong adhesion to reinforcing fibers. The amine groups in the M-DEA molecule react with the epoxy groups of the resin to form a cross-linked network, and can also form chemical bonds with functional groups present on the surface of the reinforcing fibers. This covalent bonding across the interface enhances the interfacial shear strength (IFSS), a critical parameter that quantifies the load-bearing capacity of the fiber-matrix bond.

Furthermore, the diethyl groups on the M-DEA molecule introduce steric hindrance, which can influence the curing kinetics and the morphology of the cured epoxy network at the interface. This can lead to a more optimized stress distribution and improved resistance to crack propagation at the fiber-matrix interface. The result is a composite material with superior durability and resistance to mechanical failure.

Tailoring Material Characteristics for Specific Applications

The versatility of 4,4'-Methylenebis(2,6-diethylaniline) as a curing agent allows for the tailoring of composite material characteristics to meet the specific demands of various applications, particularly in the aerospace sector where high strength-to-weight ratio and thermal stability are paramount.

By adjusting the stoichiometry of M-DEA relative to the epoxy resin, the cross-link density of the matrix can be controlled. A higher cross-link density generally leads to a higher glass transition temperature (Tg), improved chemical resistance, and increased stiffness. This is particularly advantageous for aerospace components that are exposed to elevated temperatures and harsh chemical environments. Methylene dianiline (MDA) and its derivatives have been explored in the synthesis of polyimides for aerospace systems due to their ability to yield polymers with high thermal stability (greater than 550°F), high tensile strength, and low density. rsc.org

Table 2: Representative Mechanical Properties of a Carbon Fiber/Epoxy Composite for Aerospace Applications

This table provides illustrative mechanical property data for a high-performance carbon fiber/epoxy composite. While M-DEA is known to enhance these properties, specific comparative data for M-DEA cured systems versus other curing agents was not available in the reviewed literature.

| Property | Value |

| Tensile Strength | > 1500 MPa |

| Tensile Modulus | > 150 GPa |

| Flexural Strength | > 1000 MPa |

| Flexural Modulus | > 120 GPa |

| Interlaminar Shear Strength (ILSS) | > 80 MPa |

The ability to fine-tune the properties of composite materials through the use of specialized curing agents like 4,4'-Methylenebis(2,6-diethylaniline) is a key enabler for the development of next-generation materials for advanced technological applications.

Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Analysis (Single-Crystal and Powder)

Single-crystal X-ray analysis has been instrumental in determining the precise solid-state structure of 4,4'-Methylenebis(2,6-diethylaniline), hereinafter referred to as compound 1 . iucr.org This technique offers a definitive view of its crystallographic parameters and spatial arrangement. iucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1509 (3) |

| b (Å) | 15.1105 (5) |

| c (Å) | 12.8718 (4) |

| β (°) | 102.392 (3) |

| Volume (ų) | 1925.35 (10) |

| Z (Formula units/cell) | 4 |

| Calculated Density (g/cm³) | 1.074 |

| Radiation Type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 150 |

This data is based on the findings from the crystallographic study of compound 1 . iucr.org

The crystal packing of compound 1 is stabilized by a network of intermolecular interactions. iucr.org In the crystal structure, molecules form infinite chains through N—H⋯N hydrogen bonds. researchgate.net Additionally, C—H⋯π interactions contribute to the cohesion of the crystal packing, where hydrogen atoms from the methylene (B1212753) bridge or ethyl groups interact with the π-electron systems of the phenyl rings of adjacent molecules. iucr.orgresearchgate.net These forces assemble the molecules into a stable, three-dimensional supramolecular architecture. researchgate.net

A detailed geometric analysis of these interactions reveals specific bond distances and angles, which are crucial for understanding the stability of the crystal lattice.

| Interaction | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Hydrogen Bond | N2—H2A···N1ⁱ | 0.88 | 2.34 | 3.201 (2) | 165 |

| C-H···π Interaction | C11—H11···Cg1ⁱⁱ | 0.95 | 2.89 | 3.8232 (16) | 166 |

Symmetry codes: (i) x, y+1, z; (ii) -x+2, -y+1, -z+1. Cg1 represents the centroid of the C1–C6 phenyl ring. This data is derived from the detailed structural analysis. iucr.org

The solid-state conformation of compound 1 is characterized by a significant twist between its two aromatic systems. nih.gov The dihedral angle between the planes of the two diethyl-substituted phenyl rings is 64.13 (6)°. iucr.org This twisted conformation is a result of steric hindrance from the bulky diethyl groups positioned ortho to the amino functionalities. iucr.org

Furthermore, the orientation of the ethyl groups relative to their respective phenyl rings is a key conformational feature. In the solid state, the ethyl groups are observed to be nearly co-planar with their attached phenyl rings. nih.gov However, one of the ethyl groups exhibits disorder, indicating some degree of conformational flexibility even within the crystalline lattice. iucr.orgnih.gov This detailed conformational information, derived from X-ray analysis, is vital for explaining the molecule's reactivity and steric properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for verifying the molecular structure of 4,4'-Methylenebis(2,6-diethylaniline) in solution, complementing the solid-state data from X-ray diffraction.

¹H NMR spectroscopy has been used to confirm the identity and purity of synthesized compound 1 . iucr.org The spectrum, typically recorded in a solvent like DMSO-d₆, provides characteristic signals for each type of proton in the molecule. iucr.org The chemical shifts, splitting patterns (multiplicity), and integration values of these signals correspond directly to the molecular structure. iucr.org

The key resonances observed in the ¹H NMR spectrum are detailed in the following table:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 6.64 | Singlet (s) | 4H | Aromatic protons (Ar-H) |

| 4.29 | Singlet (s) | 4H | Amine protons (-NH₂) |

| 3.56 | Singlet (s) | 2H | Methylene bridge protons (-CH₂-) |

| 2.42 | Quartet (q) | 8H | Ethyl methylene protons (-CH₂-CH₃) |

| 1.09 | Triplet (t) | 12H | Ethyl methyl protons (-CH₂-CH₃) |

This data was recorded on a 600 MHz spectrometer in DMSO-d₆. iucr.org

The presence of a singlet for the four aromatic protons indicates their chemical equivalence. The singlet for the methylene bridge confirms the connection between the two aniline (B41778) rings. The characteristic quartet and triplet for the ethyl groups, with an integration ratio of 8:12 (or 2:3 per group), further substantiates the presence and structure of these substituents. iucr.org

While NMR is crucial for structural elucidation, its application as an in situ technique allows for the real-time monitoring of chemical reactions, providing insights into reaction kinetics and mechanisms. For related aniline compounds, in situ NMR has been employed to study reaction intermediates and pathways, such as in the alkylation of aniline. researchgate.net However, specific studies utilizing in situ NMR to probe the reaction mechanisms of 4,4'-Methylenebis(2,6-diethylaniline) itself are not detailed in the surveyed literature.

Chromatographic Techniques for Purity Assessment and By-product Analysis

Chromatography is fundamental in separating MDEA from reactants, intermediates, and degradation by-products. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for analyzing volatile and thermally stable compounds. For aromatic amines like MDEA, GC-MS can be employed to assess purity and identify by-products or degradation products. researchgate.nettcichemicals.com The gas chromatograph separates individual components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments these components and identifies them based on their mass-to-charge ratio, providing definitive structural information.

In the analysis of industrial amine solutions, such as those used in gas sweetening processes, GC-MS is crucial for detecting and quantifying degradation products. researchgate.net For complex amines, this technique can identify compounds that may contribute to operational issues like foaming or corrosion. researchgate.net While direct analysis of highly polar and high-boiling-point amines can be challenging, derivatization techniques can be employed to increase volatility and improve chromatographic separation. researchgate.net

Typical GC-MS parameters for amine analysis might include:

| Parameter | Value/Type | Purpose |

| Column | Capillary (e.g., DB-WAX) | Provides high-resolution separation of components. google.com |

| Ionization Mode | Electron Ionization (EI) | Standard ionization method for creating reproducible mass spectra. google.com |

| Electron Energy | 70 eV | Standard energy for creating a library-searchable fragmentation pattern. google.com |

| Scan Mode | Full Scan | Detects all ions within a specified mass range, useful for identifying unknown compounds. google.com |

| Database | NIST/WILEY | Libraries of mass spectra used to match and identify unknown degradation products. google.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a preferred method for the purity assessment of MDEA, as indicated by its common use in commercial product specifications where purity is often cited as >98.0% (HPLC). cookechem.comcalpaclab.comsigmaaldrich.com This technique is particularly suitable for non-volatile or thermally labile compounds that are not amenable to GC analysis.

HPLC separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. Detection is often achieved using an ultraviolet (UV) detector, as aromatic compounds like MDEA absorb UV light. The technique can be used to determine the content of MDEA in various pharmaceutical preparations and other materials. nih.govresearchgate.net For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS). scirp.org Reverse-phase HPLC is a common mode used for the analysis of MDEA and related aromatic amines. sielc.com

Key aspects of HPLC analysis for MDEA include:

Purity Assay: HPLC is routinely used to confirm the high purity of MDEA, often exceeding 97-98%. cookechem.comsigmaaldrich.com

Impurity Profiling: The method can separate and quantify process-related impurities and degradation products.

Method Versatility: By adjusting the mobile phase composition (e.g., acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid) and stationary phase (e.g., Newcrom R1), separations can be optimized for various analytical needs, including preparative separation for impurity isolation. sielc.com

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These methods are essential for confirming the chemical structure of 4,4'-Methylenebis(2,6-diethylaniline) and for monitoring its reactions, such as polymerization.

Infrared (IR) Spectroscopy probes the vibrations of molecules as they absorb infrared radiation. Specific functional groups absorb at characteristic frequencies, creating a unique "fingerprint" for the molecule. In the context of MDEA, FT-IR spectroscopy can confirm the presence of key functional groups. researchgate.netnih.gov

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman spectroscopy is highly selective for different types of amines (primary, secondary, tertiary) and can be used to identify them quickly. azom.com It has been successfully used to predict the concentration of MDEA in aqueous solutions, with characteristic peaks providing a basis for quantitative analysis. scialert.netresearchgate.net

A comparative study of the vibrational spectra of related diphenylmethane (B89790) compounds provides insight into the expected spectral features of MDEA. nih.gov Tentative vibrational assignments can be made based on combined experimental data and computational calculations (DFT-B3LYP level of theory). nih.gov

Characteristic Vibrational Frequencies for MDEA and Related Amines:

| Functional Group | Technique | Approximate Wavenumber (cm⁻¹) | Vibration Type |

| N-H | IR | ~3350-3288 | Stretching |

| C-H (Aromatic) | IR / Raman | ~3100-3000 | Stretching |

| C-H (Aliphatic) | IR / Raman | ~2900-2850 | Stretching |

| C=C (Aromatic) | IR / Raman | ~1600-1450 | Ring Stretching |

| Ring Breathing | Raman | Varies | Sensitive to substitution |

| MDEA (Specific) | Raman | 1458.5 | Dominant peak for quantification scialert.net |

Surface Analysis Techniques for Polymer Surface Chemistry

When MDEA is used as a monomer or curing agent in polymers (e.g., polyimides, epoxy resins), the surface chemistry of the resulting material is critical for applications such as coatings and adhesives. Surface-sensitive techniques are employed to analyze the elemental composition and chemical bonding within the top few nanometers of the polymer surface.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides elemental and chemical state information. vot.pl The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which allows for the determination of their binding energy. The binding energy is characteristic of the element and its chemical environment (oxidation state, bonding partners). vot.plnih.gov

For polymers derived from MDEA, XPS can:

Confirm the elemental composition (Carbon, Nitrogen, Oxygen) at the surface.

Distinguish between different chemical states of carbon and nitrogen. For example, the nitrogen in the amine groups of MDEA would have a distinct binding energy compared to nitrogen in an imide group formed during polymerization.

Analyze surface modification or contamination of the polymer. vot.pl

The analysis depth of XPS is typically in the range of 5 to 10 nm. vot.pl

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also called X-ray Absorption Near Edge Structure (XANES), is another powerful synchrotron-based technique for probing the surface of materials. rsc.org It provides information about the unoccupied electronic states and the orientation of molecules and functional groups at surfaces. stanford.edunist.gov In NEXAFS, the energy of the incident X-rays is tuned, and the absorption of X-rays by the sample is measured. stanford.edu When the X-ray energy matches the energy required to excite a core electron to an unoccupied molecular orbital, a resonance peak appears in the spectrum. ifnano.de

For polymers containing MDEA-derived units, NEXAFS spectroscopy can:

Identify specific functional groups and chemical bonds with high sensitivity. stanford.edu

Determine the orientation of the aromatic rings within the polymer film by using linearly polarized X-rays. stanford.eduresearchgate.net This is crucial for understanding the anisotropic properties of polymer films.

Characterize the electronic structure of complex semiconducting polymers, where MDEA might be used as a building block. researchgate.net

NEXAFS is element-specific, allowing for separate analysis of the carbon, nitrogen, and oxygen K-edges to build a comprehensive picture of the polymer's surface chemistry. nist.govifnano.de

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For MDEA, DFT calculations are instrumental in understanding its reactivity as a curing agent for epoxy resins and a chain extender for polyurethanes. The reactivity of aromatic diamines like MDEA is primarily governed by their nucleophilicity, which is dependent on the electronic structure and geometry of the molecules nih.gov.

The nucleophilicity of the amine groups in MDEA is a key factor in its reaction kinetics with electrophilic groups, such as epoxides and isocyanates. The introduction of sterically bulky diethyl groups in the ortho positions to the amine functionalities significantly influences this reactivity nih.gov.

DFT calculations can be employed to quantify the nucleophilicity of MDEA. By calculating properties such as the energies of the highest occupied molecular orbital (HOMO), natural bond orbital (NBO) charges on the nitrogen atoms, and the proton affinity, researchers can predict the reactivity of the amine groups. The steric hindrance provided by the diethyl groups can be modeled to understand its impact on the accessibility of the nitrogen lone pairs to electrophiles. This steric hindrance is a strategy to reduce the reaction rate of amines, which is crucial for controlling the gelation time in the production of castings and composite materials nih.gov.

The general trend for the nucleophilicity of amines is that it increases with basicity. However, bulky amines are often less nucleophilic than expected due to steric factors masterorganicchemistry.com. DFT can provide a quantitative measure of these effects, allowing for a more precise prediction of reactivity compared to simple empirical rules.

Table 1: Representative DFT-Calculated Properties for Amine Nucleophilicity (Note: This table is illustrative of the types of data obtained from DFT calculations and is not from a specific study on MDEA.)

| Property | Calculated Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -5.2 eV | Higher energy indicates greater ease of donating electrons. |

| NBO Charge on Nitrogen | -0.85 e | More negative charge suggests higher nucleophilicity. |

| Proton Affinity | 950 kJ/mol | Higher values indicate stronger basicity and often higher nucleophilicity. |

| Steric Hindrance Index | 2.5 | A higher index indicates greater steric shielding of the amine group. |

The three-dimensional structure of MDEA, including the relative orientation of the two aniline (B41778) rings and the conformation of the diethyl groups, plays a significant role in its properties and how it packs in a polymer network. DFT can be used to perform a thorough conformational analysis to identify the most stable geometries and the energy barriers between different conformations montclair.edu.

X-ray crystallography has shown that in the solid state, the dihedral angle between the two aromatic parts of the MDEA molecule is 64.13 (6)° nih.gov. The ethyl groups are nearly co-planar with their respective phenyl rings nih.gov. DFT calculations can reproduce these experimental findings and also explore other possible low-energy conformations that may exist in solution or in a molten state. By mapping the potential energy surface as a function of key dihedral angles, an energy landscape can be constructed. This landscape provides valuable information on the flexibility of the molecule and the relative populations of different conformers at a given temperature. Such studies have been performed on similar bicyclic diamine scaffolds to understand the relative stability of chair-like and boat-like conformations montclair.edu.

Molecular Dynamics (MD) Simulations for Polymer Systems

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. For polymer systems incorporating MDEA, MD simulations can provide insights into the macroscopic properties based on the underlying molecular structure and interactions. All-atom MD simulations have been successfully used to characterize various epoxy resins, including those with MDEA, and have shown good agreement with experimental data for properties like density, glass transition temperature, and elastic modulus acs.org.

The free volume within a polymer network is the space not occupied by the polymer chains and is crucial for understanding the diffusion of small molecules, such as water or solvents, through the material. MD simulations can be used to calculate the fractional free volume (FFV) and analyze the size, shape, and distribution of free volume elements nih.govaip.org.

Table 2: Example of MD Simulation Data for Free Volume and Diffusion in Epoxy Resins (Note: This table presents typical data from MD simulations of epoxy systems and is not specific to MDEA-cured resins.)

| Curing Agent | Fractional Free Volume (%) | Water Diffusion Coefficient (10⁻⁸ cm²/s) |

| Diamine A | 1.85 | 3.5 |

| Diamine B | 2.10 | 4.2 |

The performance of a thermoset polymer is highly dependent on its three-dimensional network architecture and crosslink density. MD simulations can be used to model the curing process and generate realistic crosslinked polymer structures nih.govelsevierpure.com. By simulating the reactions between the epoxy groups and the amine groups of MDEA, a detailed picture of the resulting network, including the distribution of crosslinks, can be obtained.

The crosslink density is a key parameter that influences the mechanical and thermal properties of the polymer. A higher crosslink density generally leads to a higher glass transition temperature (Tg) and Young's modulus acs.orgsemanticscholar.org. MD simulations allow for the systematic variation of the crosslink density to study its effect on these properties acs.org. For MDEA, its tetrafunctionality (two amine groups, each with two reactive hydrogens) allows for the formation of a highly crosslinked network. The simulations can also provide insights into the flexibility of the polymer chains between crosslinks, which is another important factor for the mechanical behavior of the material semanticscholar.org.

Monte Carlo (MC) Methods for Sorption Behavior in Polymer Matrices

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In polymer science, MC simulations are particularly useful for studying the sorption of small molecules into a polymer matrix.

For polymer systems containing MDEA, such as epoxy resins or polyurethanes, MC simulations can be used to predict the sorption isotherms of various penetrants, like water or organic solvents. The Metropolis Monte Carlo method, for instance, has been used to insert water molecules into cured epoxy polymer systems at locations with minimum energy, providing a starting point for subsequent MD simulations of diffusion doi.org.

Quantitative Structure-Property Relationship (QSPR) Modeling for Polymer Performance

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the molecular structure of a compound and its macroscopic properties. In the context of polymers formulated with 4,4'-Methylenebis(2,6-diethylaniline), QSPR models can be invaluable for predicting performance characteristics without the need for extensive and time-consuming experimental synthesis and testing.

The development of a robust QSPR model for MDEA-based polymers involves several key steps. First, a dataset of polymers with known properties is compiled. These properties can range from mechanical characteristics, such as tensile strength and modulus, to thermal properties like glass transition temperature (Tg) and thermal stability. Next, a set of molecular descriptors is calculated for each polymer structure. These descriptors are numerical values that encode various aspects of the molecule's topology, geometry, and electronic structure. For a diamine curing agent like MDEA, relevant descriptors might include its molecular weight, van der Waals volume, dipole moment, and descriptors that quantify the steric hindrance around the amine functional groups.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are employed to build a mathematical equation that links the descriptors to the observed polymer property. This equation can then be used to predict the properties of new, unsynthesized polymers containing MDEA, simply by calculating the relevant molecular descriptors for the proposed structures.

While specific QSPR studies focusing exclusively on 4,4'-Methylenebis(2,6-diethylaniline) are not extensively documented in publicly available literature, the principles of QSPR are widely applied to the classes of polymers in which it is used. For instance, in epoxy resins, the structure of the amine curing agent is a critical determinant of the final network properties. A hypothetical QSPR model for an MDEA-cured epoxy resin might correlate descriptors related to the steric bulk and reactivity of the MDEA molecule with the crosslink density and glass transition temperature of the cured resin.

Table 1: Hypothetical QSPR Descriptors and Their Potential Influence on Polymer Properties

| Descriptor Category | Specific Descriptor Example | Potential Influence on Polymer Property |

|---|---|---|

| Topological | Wiener Index | Related to chain packing and entanglement, affecting mechanical strength. |

| Geometrical | Molecular Surface Area | Influences intermolecular interactions and thus properties like Tg. |

| Quantum Chemical | HOMO/LUMO Energies | Correlates with reactivity and thermal stability of the polymer. |

| Steric | Sterimol Parameters | Quantifies the bulk of the diethyl groups, impacting cure kinetics and crosslink density. |

It is important to note that the predictive power of any QSPR model is highly dependent on the quality and diversity of the initial dataset and the careful selection of relevant molecular descriptors.

Machine Learning Applications in Polymer Design and Material Prediction

The advent of machine learning (ML) has revolutionized materials science, offering powerful tools for polymer design and property prediction. nih.gov Machine learning algorithms can uncover complex, non-linear relationships between a polymer's composition and its performance that may be missed by traditional modeling techniques. researchgate.netnih.gov For polymers incorporating 4,4'-Methylenebis(2,6-diethylaniline), machine learning can be leveraged to accelerate the discovery of new formulations with desired properties.

In a typical machine learning workflow for polymer design, a large dataset containing information about various polymer formulations and their corresponding experimental properties is curated. This data can be sourced from existing literature, patents, and internal experimental databases. The chemical structures of the monomers and curing agents, including MDEA, are converted into machine-readable formats, often using molecular fingerprints or calculated descriptors.

Various machine learning models, such as random forests, support vector machines, and artificial neural networks, can then be trained on this dataset. rsc.orgkaist.ac.kr These models learn the intricate relationships between the structural features of the polymer constituents and the resulting material properties. Once trained, the model can be used to predict the properties of a vast number of virtual polymer candidates. This "in silico" screening allows researchers to identify promising candidates for synthesis, significantly reducing the experimental workload.

For instance, a machine learning model could be trained to predict the glass transition temperature (Tg) of polyurethanes based on the chemical structures of the diisocyanate, polyol, and chain extender. By including 4,4'-Methylenebis(2,6-diethylaniline) as a potential chain extender in the input features, the model could predict its effect on the Tg of the final polyurethane. This predictive capability enables the computational design of polyurethanes with specific thermal characteristics.

While the direct application of machine learning models with a specific focus on MDEA is a developing area of research, the general framework is well-established for the polymer systems where MDEA is utilized. The performance of such predictive models is often evaluated using metrics like the coefficient of determination (R²) and the root mean square error (RMSE) between the predicted and experimental values.

Table 2: Illustrative Example of a Machine Learning Model for Predicting Epoxy Resin Properties

| Input Features (Descriptors) | Target Property | Machine Learning Algorithm | Predicted Performance |

|---|---|---|---|

| Molecular fingerprint of epoxy resin, Molecular descriptors of MDEA , Cure temperature | Glass Transition Temperature (Tg) | Gradient Boosting Regression | High accuracy in predicting Tg for new formulations. |

The integration of machine learning into the polymer design cycle holds immense promise for the development of next-generation materials. By leveraging computational power to screen vast chemical spaces, researchers can more efficiently design polymers based on 4,4'-Methylenebis(2,6-diethylaniline) with optimized performance for a wide range of applications.

Future Research Directions and Emerging Applications

Development of Novel Polymer Blends and Hybrid Materials Incorporating 4,4'-Methylenebis(2,6-diethylaniline)

Future research is expected to focus on the development of novel polymer blends and hybrid materials that leverage the unique properties of MDEA to achieve enhanced performance characteristics. The steric hindrance provided by the ethyl groups in MDEA can be exploited to tailor the morphology and interfacial properties of immiscible polymer blends. By strategically incorporating MDEA-based polymers, it may be possible to control phase separation and improve the compatibility between different polymer matrices, leading to materials with superior mechanical and thermal properties.

The creation of organic-inorganic hybrid materials represents another promising avenue of research. By reacting MDEA with inorganic precursors or nanoparticles, new hybrid materials with a synergistic combination of properties can be developed. For instance, the amine functionalities of MDEA can be used to functionalize the surface of silica (B1680970) or other inorganic fillers, leading to improved dispersion and reinforcement in a polymer matrix. This can result in materials with enhanced toughness, thermal stability, and barrier properties, suitable for demanding applications in the aerospace and automotive industries.

| Potential Polymer System | Key Research Focus | Desired Outcome |

| MDEA-based Thermoplastic Blends | Investigation of MDEA-containing copolymers as compatibilizers for immiscible blends (e.g., polyolefin/polyamide). | Enhanced interfacial adhesion, improved mechanical strength, and toughness. |

| Epoxy-Silica Hybrid Nanocomposites | Surface modification of silica nanoparticles with MDEA or its derivatives to improve filler-matrix interaction. | Increased glass transition temperature, enhanced modulus, and improved fracture toughness of the epoxy matrix. |

| Polyurethane-Clay Hybrid Materials | Intercalation of MDEA-based polyurethanes into layered silicate (B1173343) galleries. | Improved barrier properties against gases and solvents, enhanced flame retardancy. |

Sustainable Synthesis and Green Chemistry Approaches for Production

The conventional synthesis of MDEA typically involves the condensation of 2,6-diethylaniline (B152787) with formaldehyde (B43269) using a strong acid catalyst, followed by neutralization and purification steps. google.comnih.gov While effective, this process can generate significant waste and utilize hazardous materials. Future research will increasingly focus on developing more sustainable and environmentally friendly synthetic routes for MDEA production.

One promising approach is the exploration of biocatalysis, which utilizes enzymes to carry out chemical transformations with high selectivity and under mild reaction conditions. researchgate.netfrontiersin.orgresearchgate.netyork.ac.ukmdpi.com Research into the enzymatic synthesis of aromatic amines is a growing field, and the development of specific enzymes for the production of MDEA could offer a greener alternative to traditional chemical methods. This could involve the use of transaminases or other enzymes to catalyze the key bond-forming reactions, potentially reducing the need for harsh reagents and simplifying purification processes.

Additionally, the principles of green chemistry can be applied to optimize the existing synthetic routes. This includes the use of less hazardous solvents, the development of recyclable catalysts, and the implementation of continuous flow processes to improve efficiency and reduce waste generation. jocpr.com A life cycle assessment of different synthetic pathways will be crucial in identifying the most sustainable manufacturing process for MDEA.

| Green Chemistry Approach | Research Objective | Potential Benefits |

| Biocatalytic Synthesis | Develop and engineer enzymes (e.g., transaminases) for the selective synthesis of MDEA. | Milder reaction conditions, reduced waste, higher purity, and potentially lower energy consumption. |

| Heterogeneous Catalysis | Design solid acid catalysts to replace homogeneous acids in the condensation reaction. | Easier catalyst separation and recycling, reduced corrosion issues, and simplified product work-up. |

| Continuous Flow Chemistry | Implement the synthesis of MDEA in a continuous flow reactor system. | Improved process control, enhanced safety, higher yields, and reduced reactor footprint. |

| Alternative Feedstocks | Investigate the use of bio-based starting materials for the synthesis of 2,6-diethylaniline. | Reduced reliance on fossil fuels and a more sustainable chemical supply chain. |

Rational Design of New Catalysts and Ligands Utilizing Diamine Scaffolds

The rigid and sterically hindered structure of MDEA makes it an attractive scaffold for the rational design of novel catalysts and ligands for a variety of chemical transformations. nih.govresearchgate.netnih.goviucr.orgiucr.org The two amine groups can serve as coordination sites for metal centers, while the bulky diethylphenyl groups can create a specific chiral environment around the active site, influencing the stereoselectivity of catalytic reactions.

Future research in this area will involve the synthesis of MDEA derivatives with tailored electronic and steric properties for specific catalytic applications. For example, the introduction of different functional groups onto the aromatic rings could modulate the electron-donating ability of the amine groups, thereby fine-tuning the reactivity of the metal complex. The development of chiral versions of MDEA could lead to highly effective asymmetric catalysts for reactions such as hydrogenations, C-C bond formations, and aminations.

Computational modeling and high-throughput screening will play a crucial role in the rational design of these new catalysts. By simulating the interaction of different MDEA-based ligands with various metal centers and substrates, researchers can predict the most promising candidates for experimental investigation, accelerating the discovery of new and efficient catalytic systems. biorxiv.org

| Catalyst/Ligand Class | Target Application | Design Strategy |

| Chiral MDEA-based Ligands for Asymmetric Catalysis | Enantioselective hydrogenation of ketones and imines. | Synthesis of enantiomerically pure MDEA derivatives and their coordination to transition metals (e.g., Ru, Rh, Ir). |

| MDEA-derived N-Heterocyclic Carbene (NHC) Precursors | Olefin metathesis and cross-coupling reactions. | Functionalization of the MDEA backbone to form precursors for robust and sterically demanding NHC ligands. |

| MDEA-functionalized Porous Materials | Heterogeneous catalysis and gas separation. | Covalent grafting of MDEA onto porous supports like silica or metal-organic frameworks (MOFs). |

Exploration in Optoelectronic and Other Advanced Functional Materials

The incorporation of MDEA into polymer backbones could lead to the development of new materials with interesting optoelectronic properties. The electron-rich nature of the aniline (B41778) moieties suggests that MDEA-containing polymers could exhibit hole-transporting capabilities, making them potentially useful in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netmdpi.comrsc.orgmdpi.com Future research will focus on the synthesis and characterization of conjugated polymers that incorporate the MDEA unit, with the aim of tuning their electronic and photophysical properties.

The steric bulk of the diethyl groups in MDEA could also be advantageous in this context, as it can disrupt intermolecular packing and suppress aggregation-induced quenching of fluorescence, potentially leading to materials with high solid-state luminescence quantum yields. rsc.org The investigation of the photoluminescent properties of MDEA-based polymers and their potential application in sensors and lighting technologies is a promising area for future exploration.

Furthermore, the high thermal stability and low dielectric constant of polymers derived from MDEA could make them suitable for use as insulating materials in advanced microelectronics. Research into the dielectric properties of MDEA-based polyimides and other high-performance polymers could open up new applications in the electronics industry.

| Functional Material | Potential Application | Research Direction |

| MDEA-containing Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). | Synthesis of copolymers of MDEA with other aromatic monomers and investigation of their charge transport and photophysical properties. |

| Photoluminescent MDEA-based Materials | Solid-state lighting and chemical sensors. | Design of MDEA-containing polymers with high quantum yields and sensitivity to specific analytes. |

| Low-k Dielectric Polyimides | Interlayer dielectrics in microelectronic devices. | Synthesis and characterization of polyimides derived from MDEA with low dielectric constants and high thermal stability. |

Integration with Nanomaterials (e.g., Polyhedral Oligomeric Silsesquioxanes) for Enhanced Properties

The integration of MDEA with nanomaterials, such as Polyhedral Oligomeric Silsesquioxanes (POSS), offers a powerful strategy for creating hybrid materials with significantly enhanced properties. researchgate.netresearchgate.netnih.govmdpi.com POSS are cage-like molecules with a silica core and organic functional groups at the corners, which can be tailored for specific interactions with a polymer matrix.

Future research will explore the covalent attachment of MDEA to POSS cages to create novel hybrid monomers. These monomers can then be polymerized or incorporated into existing polymer systems to create nanocomposites with improved thermal stability, mechanical strength, and flame retardancy. The amine groups of MDEA can be reacted with functionalized POSS to form robust covalent bonds, ensuring a strong interface between the organic and inorganic components.

The development of MDEA-POSS hybrids could lead to a new class of high-performance materials for a wide range of applications, including coatings, adhesives, and composites for the aerospace and defense industries. The precise control over the molecular architecture of these hybrid materials will be key to unlocking their full potential.

| Nanomaterial Integration | Research Objective | Anticipated Property Enhancement |

| MDEA-functionalized POSS | Synthesis of novel hybrid monomers by reacting MDEA with epoxy- or chloro-functionalized POSS. | Improved thermal and oxidative stability, enhanced mechanical properties, and lower flammability of resulting polymers. |

| MDEA-grafted Carbon Nanotubes | Covalent attachment of MDEA to the surface of carbon nanotubes. | Improved dispersion of CNTs in polymer matrices, enhanced electrical conductivity, and improved load transfer in nanocomposites. |

| In-situ Generation of Nanoparticles in MDEA-based Polymers | Use of MDEA-based polymers as templates for the in-situ synthesis of metal or metal oxide nanoparticles. | Creation of multifunctional materials with catalytic, magnetic, or optical properties. |

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing MDEA, and how are impurities quantified?

- Methodology : MDEA is synthesized via condensation of 2,6-diethylaniline with formaldehyde under acidic conditions. Impurities (e.g., unreacted monomers or side products like 2,4-diethylaniline) are quantified using proton nuclear magnetic resonance (¹H NMR) spectroscopy. Peaks at δ 6.8–7.2 ppm correspond to aromatic protons, while integration of impurity signals relative to MDEA’s methylene bridge (δ 3.8–4.2 ppm) provides purity estimates .

- Key Metrics : Purity ≥98% (GC), melting point 87–91°C, and moisture content ≤0.5% are critical for reproducibility in polymer curing .

Q. How is MDEA used as an epoxy curing agent, and what are the baseline curing protocols?

- Protocol : MDEA is combined with epoxy resins (e.g., DGEBA) at stoichiometric ratios (epoxy/amine ≈ 1:0.974 equivalents). Curing involves isothermal stages (e.g., 120°C for 2 hours, post-cured at 180°C for 4 hours) to achieve >95% conversion. Differential scanning calorimetry (DSC) monitors the exothermic reaction .

- Validation : Glass transition temperature (Tg) of cured networks (≈180–200°C) confirms full crosslinking .

Q. What analytical techniques are used to confirm amine functionality in MDEA during curing?

- Techniques : X-ray photoelectron spectroscopy (XPS) detects nitrogen species (binding energy ≈399 eV for amine groups). Derivatization with pentafluorobenzaldehyde (PFB) enhances sensitivity, forming Schiff bases observable via NEXAFS spectroscopy .

Q. How do thermal properties of MDEA-cured epoxies compare to other diamines?